molecular formula C12H19BrN2 B14442051 2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine CAS No. 77256-79-2

2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine

Cat. No.: B14442051
CAS No.: 77256-79-2
M. Wt: 271.20 g/mol
InChI Key: DUNOAHZKEJCTBF-UHFFFAOYSA-N
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Description

2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with bromine and two isopropyl groups, along with two amino groups at the 1 and 3 positions. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4,6-di(propan-2-yl)benzene-1,3-diamine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes Friedel-Crafts alkylation to introduce the isopropyl groups, followed by nitration and subsequent reduction to form the amino groups. The final bromination step is performed under optimized conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of specific enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine is unique due to the presence of both bromine and amino groups on the benzene ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

77256-79-2

Molecular Formula

C12H19BrN2

Molecular Weight

271.20 g/mol

IUPAC Name

2-bromo-4,6-di(propan-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C12H19BrN2/c1-6(2)8-5-9(7(3)4)12(15)10(13)11(8)14/h5-7H,14-15H2,1-4H3

InChI Key

DUNOAHZKEJCTBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1N)Br)N)C(C)C

Origin of Product

United States

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